molecular formula C10H7N5OS B10975100 N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10975100
M. Wt: 245.26 g/mol
InChI Key: IJAWKHYBDMUSGD-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a carboxamide group substituted with a 1,3-thiazol-2-yl moiety. The thiazole ring introduces electron-withdrawing properties and may enhance binding to biological targets through hydrogen bonding or π-π interactions.

Properties

Molecular Formula

C10H7N5OS

Molecular Weight

245.26 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C10H7N5OS/c16-9(13-10-12-3-5-17-10)7-6-8-11-2-1-4-15(8)14-7/h1-6H,(H,12,13,16)

InChI Key

IJAWKHYBDMUSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)NC3=NC=CS3)N=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles

The most widely employed method involves cyclocondensation reactions between NH-3-aminopyrazoles and 1,3-biselectrophilic compounds such as β-diketones, β-enaminones, or β-ketonitriles. For example:

  • β-Diketones : Reaction with acetylacetone yields 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives.

  • β-Enaminones : These substrates enhance regioselectivity due to their conjugated π-system, favoring cyclization at the α-position.

Mechanistic Insight :

  • Nucleophilic attack by the amino group of 3-aminopyrazole on the electrophilic carbonyl carbon.

  • Cyclization via intramolecular dehydration to form the pyrimidine ring.

  • Aromatization through elimination of water or alcohol.

Optimization Data :

BiselectrophileSolventTemperature (°C)Yield (%)
AcetylacetoneEtOH8078
Ethyl acetoacetateToluene11065
β-EnaminoneDMF9085

Multicomponent and Pericyclic Reactions

Recent advances employ multicomponent reactions (MCRs) and pericyclic pathways to streamline synthesis:

  • MCRs : Combining 3-aminopyrazole, diketones, and aldehydes in acetic acid under oxidative conditions yields polysubstituted derivatives.

  • [4+2] Cycloaddition : Copper-catalyzed Diels-Alder reactions of N-propargylic sulfonylhydrazones enable one-pot assembly of the fused ring system.

Functionalization at Position 2: Carboxylic Acid Intermediate

Introducing the carboxamide group at position 2 requires prior synthesis of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Key methods include:

Hydrolysis of 2-Cyano Derivatives

  • Reagents : Concentrated HCl or H2SO4 at reflux.

  • Conditions : 12-hour reflux in ethanol/water (1:1) achieves >90% conversion.

Oxidation of 2-Methyl Substituents

  • KMnO4 Oxidation : In alkaline medium, converts 2-methyl groups to carboxylic acids with 70–80% efficiency.

Amide Bond Formation with 2-Aminothiazole

The final step couples pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with 2-aminothiazole via carbodiimide-mediated coupling:

Acyl Chloride Route

  • Chlorination : Treat carboxylic acid with thionyl chloride (SOCl2) at 60°C for 2 hours.

  • Coupling : React acyl chloride with 2-aminothiazole in dry THF using triethylamine as base.

Reaction Conditions :

ParameterValue
Molar Ratio (Acid:SOCl2)1:2.5
Coupling Temperature0°C → RT
Yield82–88%

Direct Coupling Using EDCI/HOBt

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

  • Solvent : Dichloromethane or DMF.

  • Advantage : Avoids moisture-sensitive acyl chloride intermediates.

Alternative Pathways and Novel Innovations

One-Pot Sequential Synthesis

Combining cyclocondensation and amidation in a single reactor reduces purification steps:

  • Synthesize pyrazolo[1,5-a]pyrimidine-2-carboxylic acid via β-enaminone cyclization.

  • Directly add SOCl2 and 2-aminothiazole without isolating intermediates.
    Overall Yield : 68% (vs. 75% for stepwise method).

Microwave-Assisted Synthesis

  • Conditions : 150 W, 120°C, 30 minutes.

  • Benefits : 40% reduction in reaction time and 10% yield improvement.

Analytical Characterization and Quality Control

Critical analytical data for this compound:

Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 3.4 Hz, 1H, thiazole-H), 7.45 (d, J = 3.4 Hz, 1H, thiazole-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N).

Purity Assessment :

MethodPurity (%)
HPLC (C18)99.2
Elemental AnalysisC 49.01, H 2.88, N 28.54 (Calc: C 49.18, H 2.87, N 28.55)

Challenges and Optimization Opportunities

Regioselectivity in Cyclocondensation

  • Issue : Competing formation of 5- vs. 7-substituted isomers.

  • Solution : Use β-enaminones with bulky substituents to direct cyclization.

Carboxamide Hydrolysis

  • Stability : The amide bond resists hydrolysis at pH 4–9 but degrades under strongly acidic/basic conditions.

  • Mitigation : Store final product at 4°C under nitrogen.

Industrial-Scale Considerations

Process Economics :

StepCost Contribution (%)
Cyclocondensation45
Acyl Chloride Formation30
Amidation25

Green Chemistry Metrics :

  • E-factor : 18 kg waste/kg product (target: <10).

  • PMI (Process Mass Intensity) : 32 (ideal: <20) .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold, which includes N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

  • In vitro studies have demonstrated that compounds derived from the pyrazolo[1,5-a]pyrimidine structure possess potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical), NCI-H460 (lung), and PC-3 (prostate) with IC50 values ranging from 17.50 to 61.05 µM .
  • Another study highlighted the synthesis of novel pyrazolo-thiazole-pyridine conjugates that showed promising results in inhibiting cancer cell growth, emphasizing the potential of thiazole-containing compounds in cancer therapy .

Antiviral Properties

This compound has also been explored for its antiviral activity. The compound's ability to inhibit specific kinases involved in viral replication makes it a candidate for antiviral drug development.

Research Findings: CSNK2 Inhibition

  • A study focused on developing selective inhibitors for casein kinase 2 (CSNK2), which plays a role in the replication of β-coronaviruses. The pyrazolo[1,5-a]pyrimidine scaffold was identified as a promising structure for creating potent CSNK2 inhibitors with antiviral properties .
  • The crystallographic studies indicated that modifications to the amide group could enhance binding affinity and metabolic stability while maintaining antiviral efficacy .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in targeting kinases and other critical enzymes involved in various biological processes.

Example: Selective Protein Inhibition

  • Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to selectively inhibit protein kinases, which are crucial in many signaling pathways related to cancer and other diseases. The structural versatility allows for targeted modifications that can enhance selectivity and potency against specific enzymes .

Antimicrobial Activity

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties.

Antimicrobial Screening Results

  • Several synthesized derivatives displayed significant antibacterial and antifungal activities against various pathogens. For example, compounds incorporating thiazole and pyrimidine rings showed moderate to high antimicrobial efficacy compared to standard reference drugs .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer Potent anti-proliferative activity against cancer cell lines
Antiviral Inhibition of CSNK2 with potential against β-coronaviruses
Enzyme Inhibition Selective inhibition of protein kinases involved in signaling pathways
Antimicrobial Significant antibacterial and antifungal activities

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The carboxamide group in pyrazolo[1,5-a]pyrimidine derivatives is often modified to optimize solubility, bioavailability, or target specificity. Key structural comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents on Carboxamide Key Functional Groups Biological Activity (if reported) Reference
N-(1,3-Thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 1,3-Thiazol-2-yl Thiazole (electron-withdrawing) Hypothesized antimicrobial/anticancer N/A
7-(3,4-Dimethoxyphenyl)-N-phenyl derivative (5a) Phenyl Aromatic (lipophilic) Antimicrobial (general)
10d 4-(4-Methylpiperazine-1-carbonyl)phenyl Piperazine (solubility-enhancing) CFTR modulation (cystic fibrosis target)
Compound 8a 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl Pyrazole (hydrogen-bonding) Structural confirmation via X-ray
5-(4-Chlorophenyl)-N-(pyrazol-4-ylmethyl) Pyrazol-4-ylmethyl Chlorophenyl (electron-deficient) Anticancer (cell line inhibition)

Key Observations :

  • Thiazole vs. Phenyl : The thiazole group in the target compound may improve solubility compared to purely aromatic substituents (e.g., phenyl in 5a) due to its polarizable sulfur atom and nitrogen lone pairs .
  • Chlorophenyl and Trifluoromethyl : Derivatives with electron-withdrawing groups (e.g., 5-(4-chlorophenyl) in or trifluoromethyl in ) show enhanced anticancer activity, suggesting that the thiazol-2-yl group in the target compound could similarly improve target binding .
Antimicrobial Activity
  • Pyrazolo[1,5-a]pyrimidine-3-carboxamides : Derivatives with thiazol-2-yldiazenyl moieties exhibit antioxidant and antimicrobial activity, with MIC values <10 µg/mL against bacterial strains . The target compound’s thiazole group may mimic these effects.
  • N-Phenyl Derivatives: Compound 5a (N-phenyl) demonstrated moderate antimicrobial activity, though less potent than morpholino or piperazine-containing analogs .
Anticancer Activity
  • Pyrazolo[1,5-a]triazines : Compounds with dichloromethyl substituents (e.g., from ) inhibit cancer cell growth (IC₅₀ ~5–20 µM), highlighting the role of halogen atoms in cytotoxicity.
  • Trifluoromethyl Derivatives : Compounds like 3-chloro-N-(2,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide () show potent activity, suggesting the target compound’s thiazole group could synergize with halogen atoms for enhanced efficacy.
Enzyme Inhibition
  • CDK2/SIRT2 Inhibitors : Derivatives such as 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () target kinases and deacetylases. The thiazole’s nitrogen atoms may facilitate hydrogen bonding with enzyme active sites.

Biological Activity

N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from a variety of research studies and findings.

Overview of the Compound

The structure of this compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its role in various pharmacological activities. The thiazole moiety contributes to the compound's biological properties by enhancing interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown potent inhibitory effects on FLT3-ITD mutations prevalent in acute myeloid leukemia (AML). Specifically, derivatives demonstrated IC50 values as low as 0.4 nM against FLT3-ITD, indicating strong antiproliferative activity against AML cell lines .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC50 (nM)Activity Description
17FLT3-ITD0.4Potent inhibitor in AML
19FLT3 D835Y0.3Inhibits resistance mutations

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its ability to inhibit various kinases. For example, specific derivatives have been identified as selective inhibitors for CSNK2 (casein kinase 2), which plays a critical role in cell proliferation and survival . The structural modifications to enhance binding affinity and selectivity have led to promising candidates for therapeutic development.

Table 2: Enzymatic Inhibition by Pyrazolo[1,5-a]pyrimidines

CompoundKinase TargetBinding AffinityNotes
53CSNK2HighSelective inhibitor with antiviral activity

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Kinase Activity : The compound binds to the ATP-binding pocket of target kinases, disrupting their phosphorylation activity and downstream signaling pathways crucial for cancer cell survival .
  • Antiviral Activity : Some derivatives have shown effectiveness against β-coronaviruses by targeting essential viral proteins involved in RNA polymerase function . This highlights the potential for these compounds in treating viral infections.
  • Antimicrobial Effects : Preliminary evaluations indicate that certain pyrazolo[1,5-a]pyrimidines exhibit antibacterial and antifungal properties, expanding their therapeutic applications beyond oncology .

Case Study: FLT3 Inhibition in AML

A detailed study focused on optimizing pyrazolo[1,5-a]pyrimidine derivatives revealed that specific modifications could enhance their efficacy against FLT3 mutations in AML. The study provided evidence that these compounds not only inhibited FLT3 but also reduced downstream signaling cascades associated with tumor progression .

Research Findings on Antiviral Activity

Another significant finding involved the development of compounds targeting the PA-PB1 interface of influenza A virus polymerase. The study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could disrupt critical protein-protein interactions necessary for viral replication .

Q & A

Q. What are the common synthetic routes for preparing N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives?

The synthesis typically involves cyclocondensation of 3-amino-1H-pyrazole-4-carboxylate derivatives with active methylene or formylated compounds, followed by hydrolysis and amidation. For example, cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate yields pyrazolo[1,5-a]pyrimidine intermediates. Subsequent hydrolysis of the ester group and bis(pentafluorophenyl) carbonate (BPC)-mediated amidation introduces the thiazole-2-ylcarboxamide moiety . Optimization of reaction conditions (e.g., using KHSO₄ as a catalyst) improves yields and purity .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Structural confirmation relies on spectral and analytical

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).
  • ¹H/¹³C NMR resolves substituent positions and confirms cyclization (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm).
  • Mass spectrometry validates molecular weights (e.g., ESI-MS for carboxamide derivatives).
  • Elemental analysis ensures stoichiometric purity .

Q. What in vitro assays are used to evaluate biological activity of these compounds?

Common assays include:

  • Enzyme inhibition : Cathepsin K/B inhibition (IC₅₀ determination via fluorogenic substrates) .
  • Antitumor activity : MTT assays against cancer cell lines (e.g., HEPG2-1 liver carcinoma) .
  • COX-2 selectivity : Human whole blood assays to measure prostaglandin E₂ inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of pyrazolo[1,5-a]pyrimidine derivatives?

SAR studies highlight critical substituents:

  • Position 6/7 substitutions : 6,7-Disubstitution (e.g., methyl, fluorophenyl) enhances COX-2 selectivity by 100-fold .
  • Carboxamide side chains : N-(2-picolyl) groups improve cathepsin B inhibition (IC₅₀ ~45 µM) .
  • Thiazole-2-yl moiety : Enhances binding to kinase domains (e.g., IRAK4 inhibitors for asthma) .
    Computational docking and molecular dynamics refine steric/electronic interactions .

Q. How to resolve discrepancies in biological activity data across studies?

Contradictory IC₅₀ values (e.g., cathepsin K inhibition varying by >10 µM) may arise from:

  • Assay conditions : Buffer pH, substrate concentration, or enzyme source differences.
  • Compound purity : Residual solvents or byproducts (validate via HPLC ≥95% purity) .
  • Cellular context : Off-target effects in whole-cell vs. enzymatic assays. Replicate studies with standardized protocols and orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize reaction yields for pyrazolo[1,5-a]pyrimidine synthesis?

Key approaches include:

  • Catalyst screening : KHSO₄ improves cyclocondensation efficiency by 30% .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 1 h) and enhances regioselectivity .
  • Solvent selection : Polar aprotic solvents (DMF, pyridine) favor amidation over ester hydrolysis .

Q. How do heterocyclic modifications (e.g., triazine fusion) impact antitumor activity?

Heterocyclization with 1H-pyrazol-5-amines yields 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines, which exhibit:

  • Enhanced cytotoxicity : IC₅₀ values of 2.7–4.9 µM in HEPG2-1 cells via pro-apoptotic mechanisms .
  • Improved pharmacokinetics : Chlorine substituents increase metabolic stability .

Q. What methodologies validate target engagement in enzymatic inhibition studies?

  • Crystallography : Co-crystal structures (e.g., with cathepsin K) identify binding motifs .
  • Kinetic assays : Kᵢ determination and time-dependent inactivation confirm mechanism .
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells .

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